

Digitalose: A Key Sugar Moiety in Cardiac Glycosides

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Digitalose

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Digitalose, a deoxy sugar, is a crucial component of a specific class of cardiac glycosides, naturally occurring compounds renowned for their potent effects on cardiac muscle. First reported in 1892 following the hydrolysis of Digitalinum verum, its chemical structure as a methyl ether of D-fucose was fully elucidated in 1943.^[1] This guide provides a comprehensive overview of **Digitalose** as a constituent of cardiac glycosides, detailing their chemical properties, the signaling pathways they modulate, and the experimental protocols for their study.

Chemical Composition and Properties of Digitalose-Containing Cardiac Glycosides

Digitalose is a key structural feature in several cardiac glycosides, influencing their pharmacokinetic and pharmacodynamic properties. Thevetin A and Thevetin B, isolated from the seeds of the yellow oleander (*Thevetia peruviana*), are prominent examples of **Digitalose**-containing cardiac glycosides.^{[2][3]} Another notable example is Emicymarin, found in the seeds of *Strophanthus eminii*.^[4]

The table below summarizes the key quantitative data for **Digitalose** and its associated cardiac glycosides.

Compound	Molecular Formula	Molecular Weight (g/mol)	Percent Composition	Source
Digitalose	C ₇ H ₁₄ O ₅	178.18	C: 47.19%, H: 7.92%, O: 44.90%	Hydrolysis of various cardiac glycosides[5]
Thevetin A	C ₄₂ H ₆₄ O ₁₉	872.95	C: 57.79%, H: 7.39%, O: 34.82%	Thevetia peruviana (Yellow Oleander) seeds[2][3]
Thevetin B	C ₄₂ H ₆₆ O ₁₈	858.97	C: 58.72%, H: 7.74%, O: 33.53%	Thevetia peruviana (Yellow Oleander) seeds[6]
Emicymarin	C ₃₅ H ₅₂ O ₁₄	696.78	C: 60.33%, H: 7.52%, O: 32.15%	Strophanthus eminii seeds[4]
Neriifolin	C ₃₀ H ₄₆ O ₈	534.68	C: 67.39%, H: 8.67%, O: 23.94%	Thevetia peruviana, Cerbera odollam[3]
Cerberin	C ₃₂ H ₄₈ O ₉	576.72	C: 66.64%, H: 8.39%, O: 24.97%	Cerbera odollam (Suicide Tree)[7]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for all cardiac glycosides, including those containing **Digitalose**, is the inhibition of the Na⁺/K⁺-ATPase pump located in the cell membrane of cardiomyocytes.[8] This inhibition leads to a cascade of events that ultimately increases the force of heart muscle contraction.



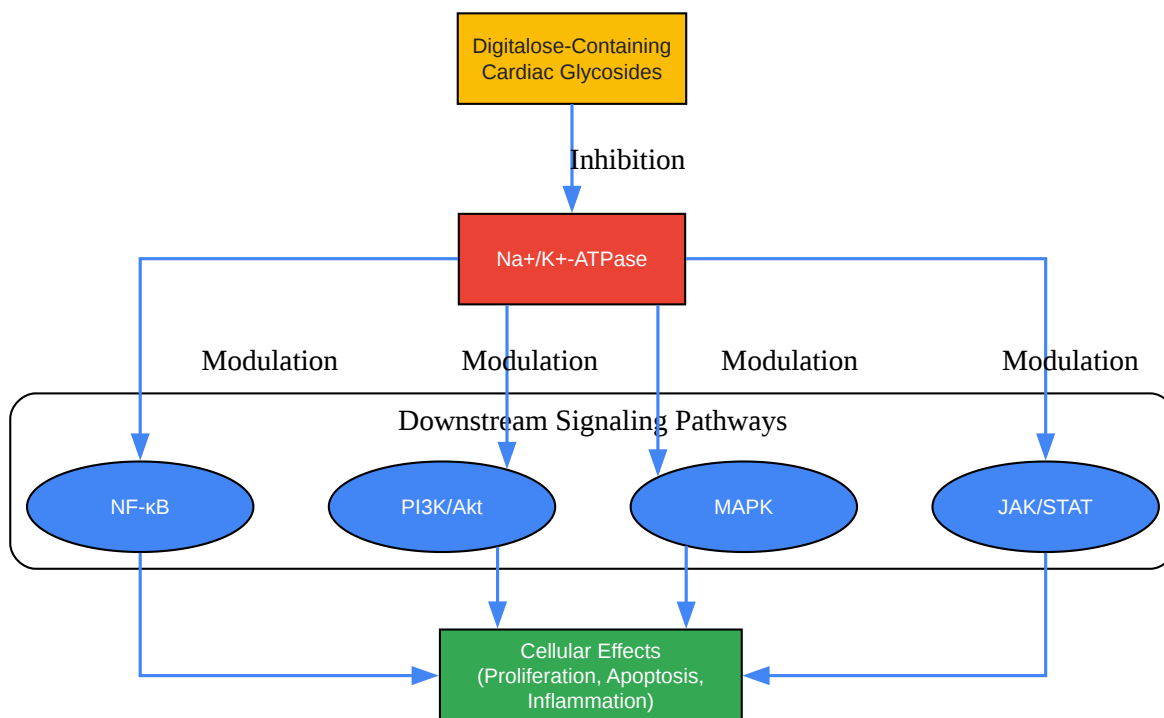
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Caption: General mechanism of action of cardiac glycosides.

Beyond this primary mechanism, cardiac glycosides are known to modulate several intracellular signaling pathways, which may contribute to their therapeutic and toxic effects. These pathways include:

- **NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells):** Some cardiac glycosides have been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.[6]
- **PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B):** This pathway is crucial for cell growth, proliferation, and survival. There is evidence that cardiac glycosides can modulate PI3K/Akt signaling.
- **MAPK (Mitogen-Activated Protein Kinase):** The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Crosstalk between Na⁺/K⁺-ATPase signaling and the MAPK pathway has been observed.[4]
- **JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription):** This pathway is critical for cytokine signaling and immune responses. Some studies suggest that cardiac glycosides can influence JAK/STAT signaling.

The precise manner in which **Digitalose**-containing glycosides like Thevetin A and B specifically interact with and modulate these pathways is an active area of research.



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Caption: Overview of signaling pathways modulated by cardiac glycosides.

Experimental Protocols

The isolation, identification, and quantification of **Digitalose**-containing cardiac glycosides are critical for research and drug development. The following sections outline detailed methodologies for these processes.

Protocol 1: Extraction of Cardiac Glycosides from *Thevetia peruviana* Seeds

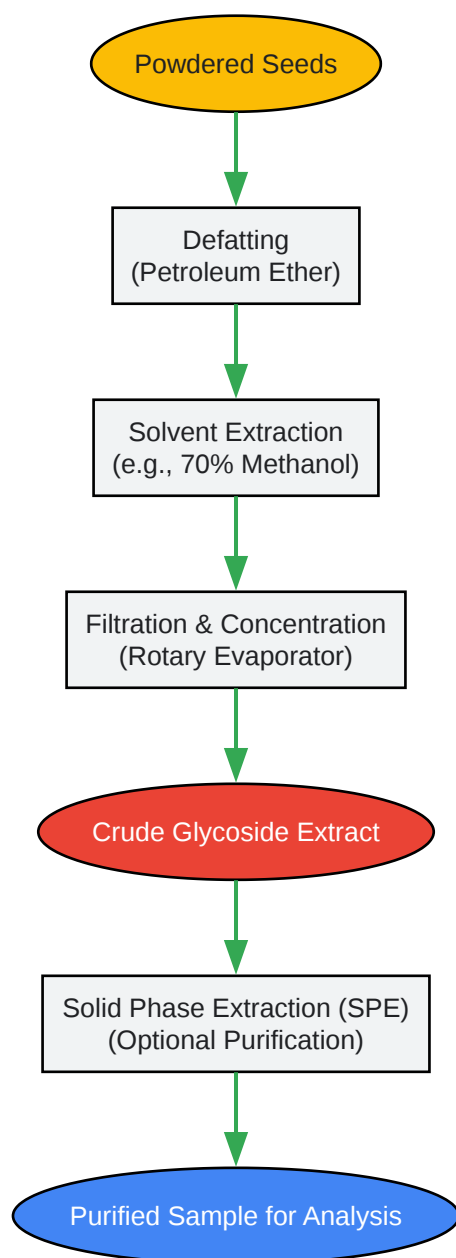
This protocol describes the solvent extraction of glycosides from yellow oleander seeds.

Materials:

- Dried and powdered Thevetia peruviana seeds
- Methanol
- Ethanol
- Distilled water
- Soxhlet apparatus or sonicator
- Rotary evaporator
- Filtration apparatus

Procedure:

- Defatting: The powdered seed material is first defatted using a non-polar solvent like petroleum ether in a Soxhlet apparatus for several hours to remove oils and lipids.
- Extraction:
 - The defatted material is then air-dried.
 - A mixture of 70% methanol in water is a commonly used solvent for extraction.^[9] An 8:2 mixture of methanol and ethanol has also been shown to be effective.^[10]
 - The extraction can be performed by maceration (soaking the material in the solvent for 24-48 hours with occasional agitation) or by sonication (using an ultrasonic bath for approximately 30-60 minutes) to increase efficiency.^[9]
- Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
- Purification (Optional): The crude extract can be further purified using techniques like Solid Phase Extraction (SPE) with a C18 cartridge to remove polar impurities before HPLC analysis.^[9]



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Caption: Workflow for the extraction of cardiac glycosides.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the separation and quantification of Thevetin A and B using a C18 reversed-phase column.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is typically used.
 - Solvent A: Water (often with a small amount of acid, e.g., 0.05% trifluoroacetic acid).[9]
 - Solvent B: Acetonitrile or Methanol.[9]
- Gradient Program: A typical gradient might start with a higher percentage of Solvent A (e.g., 90%) and gradually increase the concentration of Solvent B over 20-30 minutes. The exact gradient will need to be optimized for the specific column and sample.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.
- Injection Volume: 20 µL.
- Column Temperature: 25-30°C.

Procedure:

- Standard Preparation: Prepare a series of standard solutions of purified Thevetin A and B of known concentrations in the initial mobile phase to generate a calibration curve.
- Sample Preparation: Reconstitute the dried extract from Protocol 1 in a known volume of the initial mobile phase and filter through a 0.45 µm syringe filter.
- Analysis:
 - Equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.
 - Inject the standard solutions in order of increasing concentration.

- Inject the prepared sample solution.
- Data Analysis:
 - Identify the peaks corresponding to Thevetin A and B in the sample chromatogram by comparing their retention times with those of the standards.
 - Quantify the amount of each glycoside in the sample by comparing the peak areas with the calibration curve.

Conclusion

Digitalose is a significant sugar moiety found in a number of clinically relevant cardiac glycosides. Understanding the chemical properties, biological activities, and analytical methods for these compounds is essential for researchers in pharmacology, natural product chemistry, and drug development. The protocols and data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of **Digitalose**-containing cardiac glycosides. Further research is warranted to fully elucidate the specific roles of these compounds in modulating intracellular signaling pathways and to develop more targeted and safer therapeutic agents.

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- To cite this document: BenchChem. [Digitalose: A Key Sugar Moiety in Cardiac Glycosides]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209599#digitalose-as-a-component-of-cardiac-glycosides]

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